Cefotaxime Bromoacetyl Analogue, with the CAS Number 83305-12-8, is a chemical compound derived from cefotaxime, which is a third-generation cephalosporin antibiotic. This analogue is primarily classified as a beta-lactam antibiotic known for its broad-spectrum antibacterial activity. It is utilized in research settings and is not approved for general clinical use. The compound's molecular formula is and it has a molecular weight of 478.27 g/mol. The melting point of this compound ranges from 156 to 159 °C, indicating its solid-state characteristics at room temperature .
The synthesis of Cefotaxime Bromoacetyl Analogue can involve various chemical reactions, including acylation and bromination processes. A notable method includes the condensation of 7-amino cephalosporanic acid with an active ester in the presence of a phase transfer catalyst, such as triethylamine. This process typically occurs in an organic solvent, allowing for efficient reaction conditions that yield high purity products .
The following steps outline a general synthetic pathway:
Cefotaxime Bromoacetyl Analogue undergoes several chemical reactions typical for beta-lactam antibiotics, including hydrolysis and acylation reactions. These reactions are crucial for its activity against bacterial infections:
These reactions are essential for understanding both the therapeutic potential and resistance mechanisms associated with cefotaxime derivatives .
The mechanism of action of Cefotaxime Bromoacetyl Analogue involves inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are critical for the cross-linking process in bacterial cell walls:
This mechanism underscores its effectiveness against various gram-positive and gram-negative bacteria .
The physical and chemical properties of Cefotaxime Bromoacetyl Analogue are as follows:
These properties are significant for its handling in laboratory settings and potential applications.
Cefotaxime Bromoacetyl Analogue has potential applications primarily in scientific research rather than clinical settings due to its classification as a research-use-only compound. Its applications include:
The synthesis of cefotaxime bromoacetyl analogue (chemical name: (6R,7R)-3-[(Acetyloxy)methyl]-7-[{(2Z)-4-bromo-2-methoxyimino-3-oxobutanoyl}amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; CAS: 83305-12-8) primarily exploits nucleophilic substitution reactions facilitated by the bromoacetyl group’s electrophilic carbon. The core strategy involves conjugating the β-lactam nucleus of cefotaxime with a bromoacetyl-modified side chain. A representative pathway (Scheme 1) begins with 7-aminocephalosporanic acid (7-ACA), which undergoes acylation using activated (Z)-4-bromo-2-(methoxyimino)-3-oxobutanoic acid. This reaction proceeds under anhydrous conditions in polar aprotic solvents like dimethylacetamide (DMAc) at –10°C to 0°C to preserve β-lactam integrity [4] [7].
Critical to this process is the in situ activation of the carboxylic acid group in the bromoacetyl precursor. Reagents such as 4-toluenesulfonyl chloride (TsCl) generate mixed anhydrides, enhancing electrophilicity for amide bond formation with the 7-ACA amino group. The stoichiometric ratio of 1:1 (7-ACA:bromoacetyl precursor) and strict pH control (6.5–7.5) minimize diacylation byproducts. Post-reaction, crystallization from methanol/water mixtures yields the analogue with >95% purity (HPLC), as confirmed by spectral data (IR: 1775 cm⁻¹ β-lactam C=O; ¹H NMR: δ 4.85 ppm, -CH₂Br) [4] [7].
Alternative routes include direct bromoacetylation of cefotaxime’s aminothiazol moiety. However, this method suffers from regioselectivity challenges due to competing reactions at the carboxylate or β-lactam nitrogen [5].
Table 1: Key Synthetic Methods for Cefotaxime Bromoacetyl Analogue
Method | Reagents/Conditions | Yield | Purity | Key Advantage |
---|---|---|---|---|
Acylation of 7-ACA | TsCl, DMAc, –10°C, pH 6.5–7.5 | 65–70% | >95% | High regioselectivity |
Direct Bromoacetylation | Bromoacetyl bromide, DCM, 0°C | 40–50% | 80–85% | Fewer steps |
Solid-Phase Synthesis | Wang resin, DIPEA, DMF | 55% | >90% | Simplified purification |
Continuous-flow chemistry has emerged as a transformative approach for synthesizing β-lactam analogues, addressing limitations of traditional batch methods (e.g., thermal runaway, impurity accumulation). Pieper et al. demonstrated this for cefotaxime derivatives using a microreactor system (Scheme 2) [2]. The setup featured:
This system enhanced heat/mass transfer, suppressing racemization and β-lactam degradation. Key outcomes included:
Challenges like precipitation-induced clogging were mitigated using oscillatory flow reactors or co-solvents (e.g., THF). Real-time monitoring via inline FTIR or PAT ensured reaction consistency [10].
Table 2: Batch vs. Flow Synthesis of Cefotaxime Bromoacetyl Analogue
Parameter | Batch Mode | Flow Mode | Improvement |
---|---|---|---|
Reaction Temperature | –10°C (difficult to maintain) | –5°C (precise control) | Enhanced stability |
Reaction Time | 6–8 hours | <5 minutes | 50x faster kinetics |
Byproduct Formation | 8–12% | <2% | Higher purity |
Energy Consumption | High (cryogenic cooling) | Low (localized cooling) | Greener process |
The bromoacetyl group (–COCH₂Br) serves as a versatile handle for structural diversification due to its high electrophilicity and leaving group ability. Key modifications include:
The bromoacetyl moiety’s electron-withdrawing nature also modulates the analogue’s electronic properties:
However, the group’s reactivity poses stability challenges. Hydrolysis to hydroxyacetyl derivatives occurs at pH >8.0, requiring storage at 4°C in anhydrous DMSO [4].
Table 3: Functionalization Outcomes of Bromoacetyl Substituents
Modification Type | Reagent | Product | Application |
---|---|---|---|
Thioether Formation | HS-CH₂COOH | Carboxymethylthio conjugate | Enhanced Gram(−) activity |
Aminolysis | Piperazine | Piperazinyl amide | Solubility enhancement |
Azidation | NaN₃, DMF | Azidoacetyl intermediate | Bioconjugation scaffold |
Stereochemical integrity is critical for cefotaxime bromoacetyl analogue’s bioactivity, as the (6R,7R) configuration enables optimal PBP binding. Key challenges include:
Mitigation strategies:
Advanced purification via preparative HPLC (C18 column, 10mM ammonium acetate/MeCN) resolves diastereomeric impurities, ensuring >99% stereopurity [7].
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: